(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine
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Overview
Description
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a phenyl group attached to a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with morpholine, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom and morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-morpholin-4-yl-phenyl)-methanol: Similar structure but with a hydroxyl group instead of a methylamine moiety.
(3-Fluoro-4-morpholin-4-yl-phenyl)-acetic acid: Contains an acetic acid group instead of a methylamine moiety.
Uniqueness
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
The compound (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine , also known as 3-fluoro-4-(morpholin-4-yl)phenylmethanamine , is a fluorinated aromatic amine that has garnered attention due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The biological activity of this compound primarily involves its interaction with various protein kinases. Protein kinases play a critical role in signal transduction pathways that regulate cell growth and proliferation. The compound has been studied for its potential to inhibit receptor-type tyrosine kinases, which are implicated in several types of cancers.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound acts as a small-molecule inhibitor that can modulate the activity of kinases such as c-Met and VEGFR2, which are associated with tumor growth and angiogenesis .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticancer Activity
A series of studies have been conducted to evaluate the anticancer properties of this compound:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 | 0.64 | Effective against breast cancer |
HeLa | 0.75 | Significant cytotoxicity observed |
HCT116 | 0.5 | Inhibition of cell proliferation |
These results indicate that the compound has potent antitumor effects across multiple cancer types, suggesting its potential as a therapeutic agent.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity against gram-positive bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Streptococcus pneumoniae | 1 µg/mL |
These findings highlight the dual potential of this compound as both an anticancer and antibacterial agent .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant reductions in cell viability and induction of apoptosis markers after treatment with varying concentrations .
- Combination Therapy : In combination with other chemotherapeutics, this compound enhanced therapeutic efficacy, resulting in improved survival rates in murine models bearing tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Morpholine Ring : The morpholine moiety contributes to increased solubility and bioavailability, facilitating better interaction with biological targets.
Properties
CAS No. |
1187929-61-8 |
---|---|
Molecular Formula |
C11H15FN2O |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-fluoro-N-methyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H15FN2O/c1-13-9-2-3-11(10(12)8-9)14-4-6-15-7-5-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
GANOIVNLPVHGHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
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